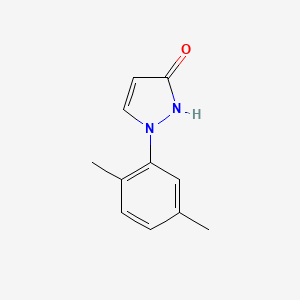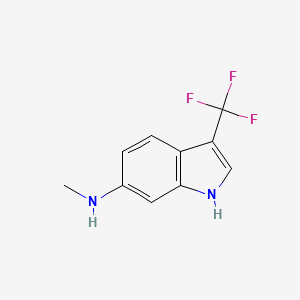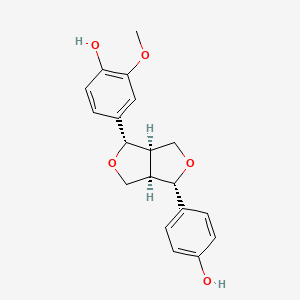
Demethoxypinoresinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demethoxypinoresinol is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its diverse biological activities and potential health benefits. Structurally, it is characterized by a dimeric arrangement of phenylpropanoid units, which are linked through a β-β’ bond. This compound has garnered attention due to its presence in traditional medicinal plants and its potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Demethoxypinoresinol can be synthesized through various chemical reactions involving phenylpropanoid precursors. One common method involves the oxidative coupling of coniferyl alcohol derivatives. The reaction is typically mediated by peroxidases or laccases, which facilitate the formation of the β-β’ linkage between the phenylpropanoid units .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, such as Eucommiae Cortex. The extraction process may include fermentation with specific strains of microorganisms like Aspergillus niger and Actinomucor elegans, which help in biotransforming the plant material to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions: Demethoxypinoresinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated lignan derivatives.
Substitution: Substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying lignin biosynthesis and degradation.
Biology: It exhibits antioxidant, antibacterial, and antiviral activities, making it a subject of interest in biological research.
Medicine: Its potential therapeutic effects include anti-inflammatory, anticancer, and cardioprotective properties.
Industry: It is used in the development of natural antioxidants and preservatives for food and cosmetic products
Mecanismo De Acción
The mechanism of action of demethoxypinoresinol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Properties: It induces apoptosis in cancer cells by activating caspases and other apoptotic proteins.
Cardioprotective Effects: It enhances endothelial function and reduces lipid peroxidation, thereby protecting against cardiovascular diseases.
Comparación Con Compuestos Similares
Demethoxypinoresinol can be compared with other lignans such as pinoresinol, lariciresinol, and secoisolariciresinol:
Pinoresinol: Similar in structure but contains methoxy groups on the aromatic rings.
Lariciresinol: Contains additional hydroxyl groups, which enhance its solubility and biological activity.
Secoisolariciresinol: Has an open-chain structure, making it more flexible and reactive.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic benefits. Its lack of methoxy groups differentiates it from other lignans and influences its reactivity and interaction with biological targets .
Propiedades
Fórmula molecular |
C19H20O5 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
4-[(3S,3aR,6S,6aR)-3-(4-hydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol |
InChI |
InChI=1S/C19H20O5/c1-22-17-8-12(4-7-16(17)21)19-15-10-23-18(14(15)9-24-19)11-2-5-13(20)6-3-11/h2-8,14-15,18-21H,9-10H2,1H3/t14-,15-,18+,19+/m0/s1 |
Clave InChI |
GDSWNXUTRVITEP-ILRDRHFLSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC=C(C=C4)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


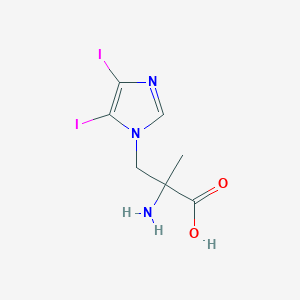

![Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13068323.png)
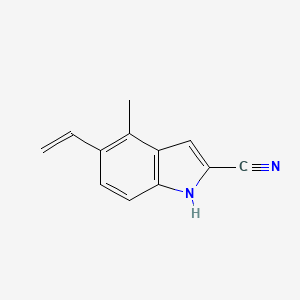
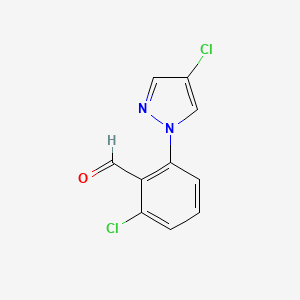

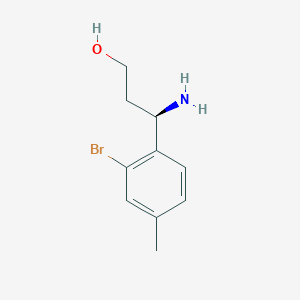
![Racemic-(3S,3aS,6aR)-4-benzyl1-tert-butyl3-hydroxytetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13068368.png)
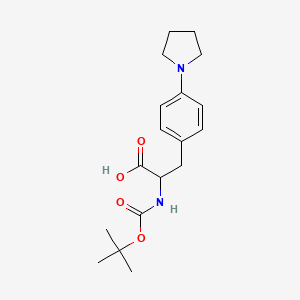

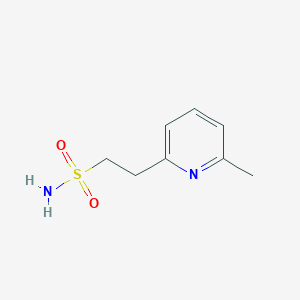
![[5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13068407.png)
